

# Introduction: A Cornerstone Intermediate in Modern Synthesis

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## Compound of Interest

Compound Name: *2-Chloro-4-morpholinobenzaldehyde*

Cat. No.: *B1599460*

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**2-Chloro-4-morpholinobenzaldehyde**, identified by CAS Number 886501-36-6, is a substituted aromatic aldehyde that has emerged as a pivotal intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors. The molecule's architecture, featuring a reactive aldehyde group, a versatile chlorine atom, and an electron-donating morpholine moiety, makes it a highly valuable building block for creating diverse chemical scaffolds<sup>[1]</sup>.

For researchers and process chemists, a comprehensive understanding of this compound's physicochemical properties is not merely academic; it is a prerequisite for successful and scalable synthesis. These properties govern critical parameters such as reaction kinetics, solvent selection, purification strategies, and even the biological activity and safety profile of downstream products. This guide provides a detailed examination of the known characteristics of **2-Chloro-4-morpholinobenzaldehyde**, outlines authoritative methodologies for their determination, and offers expert insights into the practical application of this data in a research and development setting.

## Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical substance is to establish its unambiguous identity. The key identifiers for this compound are consolidated below.

Identifier	Value	Source(s)
CAS Number	886501-36-6	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
IUPAC Name	2-chloro-4-morpholin-4-ylbenzaldehyde	<a href="#">[2]</a> <a href="#">[5]</a>
Synonym	2-Chloro-4-morpholinobenzaldehyde	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>11</sub> H <sub>12</sub> ClNO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[7]</a>
Molecular Weight	225.67 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[7]</a>
SMILES	<chem>O=Cc1ccc(cc1Cl)N1CCOCC1</chem>	<a href="#">[2]</a> <a href="#">[4]</a>

The structure is characterized by a benzene ring substituted with a chlorine atom and an aldehyde group at positions 2 and 1, respectively. A morpholine ring is attached via a nitrogen atom at position 4, influencing the electronic properties of the aromatic system[\[1\]](#). This substitution pattern is crucial for its reactivity in nucleophilic substitution and condensation reactions.

## Core Physicochemical Properties: A Quantitative Overview

The following table summarizes the available quantitative data for CAS 886501-36-6. It is critical to note that publicly available experimental data for this intermediate is limited, underscoring the importance of the analytical protocols detailed in subsequent sections.

Property	Value / Range	Comments and Significance
Appearance	Not specified; likely a crystalline solid.	Physical form is essential for handling, weighing, and determining appropriate analytical techniques.
Melting Point (°C)	79 - 81 °C	A narrow melting range suggests high purity. This temperature is critical for setting drying and storage conditions[3].
Boiling Point (°C)	Data not available	The absence of data suggests the compound may decompose at higher temperatures before boiling, making distillation an unsuitable purification method[8].
Aqueous Solubility	Data not available	Solubility dictates its utility in aqueous reaction media and its environmental fate. The morpholine group may impart slight aqueous solubility.
LogP (Octanol/Water)	Data not available	The partition coefficient is a key predictor of a molecule's drug-likeness (lipophilicity) and its behavior in extraction and chromatographic separations.

## Thermal Properties and Purity Assessment

The reported melting point of 79-81 °C provides a preliminary indicator of the compound's purity[3]. Impurities typically depress and broaden the melting range. For drug development, a precise thermal profile is non-negotiable.

## Authoritative Methodology: Melting Point Determination by Differential Scanning Calorimetry (DSC)

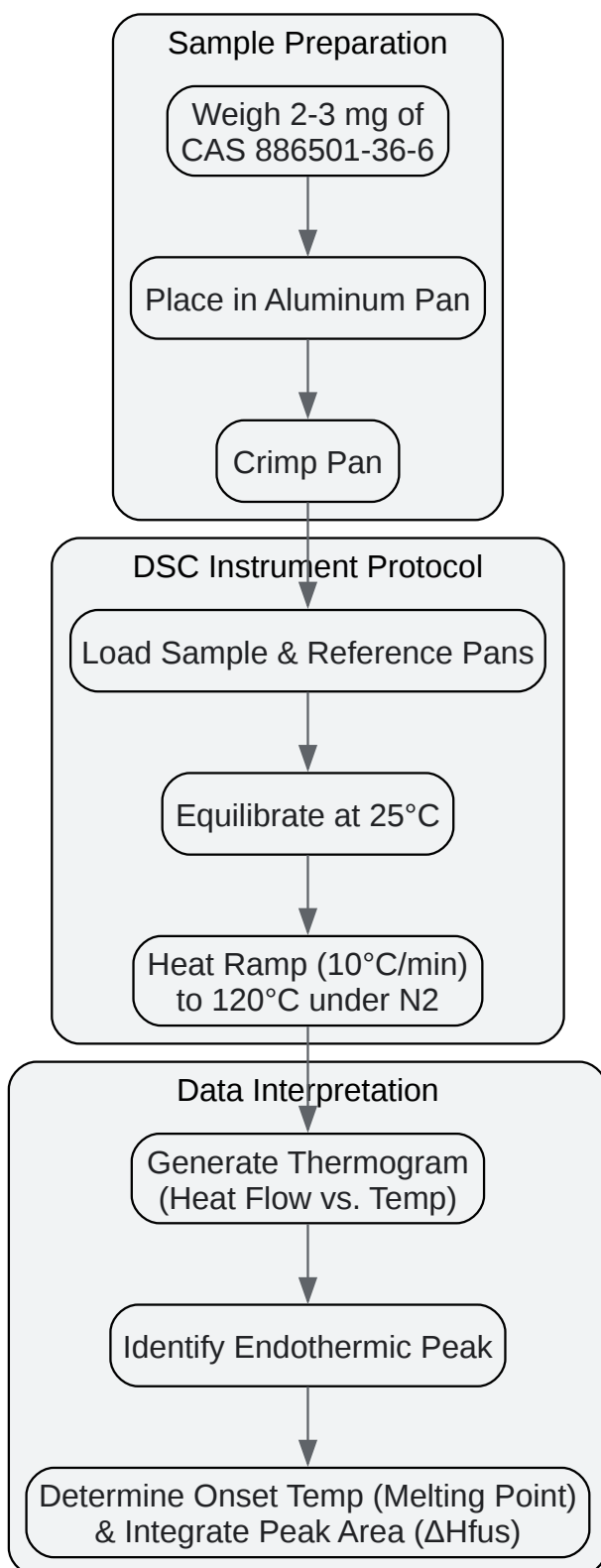
While a traditional melting point apparatus provides a range, DSC offers superior accuracy and additional thermodynamic data, such as the enthalpy of fusion ( $\Delta H_{fus}$ ). This value is crucial for understanding the material's crystalline structure and stability.

**Experimental Rationale:** DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. A sharp endothermic peak at the melting point provides a precise transition temperature and the integrated peak area yields the enthalpy.

### Step-by-Step Protocol:

- **Sample Preparation:** Accurately weigh 2-3 mg of **2-Chloro-4-morpholinobenzaldehyde** into a non-hermetic aluminum DSC pan. Crimp the pan with a lid.
- **Instrument Setup:** Place the sample pan and an empty reference pan into the DSC cell.
- **Thermal Program:**
  - Equilibrate the cell at 25 °C.
  - Ramp the temperature from 25 °C to 120 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).
  - Cool the cell back to 25 °C.
- **Data Analysis:** Determine the onset temperature and the peak maximum of the endotherm from the resulting thermogram. The onset temperature is reported as the melting point. Integrate the peak to calculate the enthalpy of fusion.

### Workflow Diagram: DSC Analysis



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Caption: Workflow for precise melting point determination using DSC.

## Identity and Purity Confirmation

Confirming the identity and quantifying the purity of a chemical intermediate is paramount for ensuring the quality and reproducibility of a synthetic process. A combination of chromatographic and spectroscopic techniques provides a self-validating system.

### Authoritative Methodology: Purity Analysis by HPLC-UV and Identity by LC-MS

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard for purity assessment, separating the main compound from any impurities. Coupling the HPLC to a Mass Spectrometer (MS) provides definitive confirmation of the molecular weight.

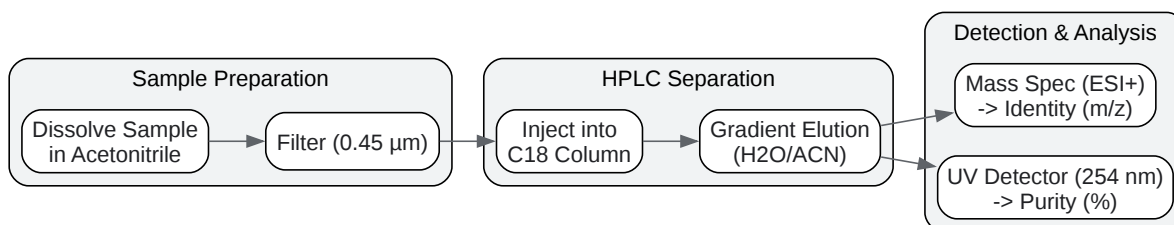
Experimental Rationale: A reverse-phase C18 column is chosen due to the compound's moderate polarity. The aromatic ring provides a strong chromophore for UV detection (likely around 254 nm). Electrospray Ionization (ESI) in positive mode is selected for mass spectrometry, as the morpholine nitrogen is readily protonated to generate a detectable  $[M+H]^+$  ion.

#### Step-by-Step Protocol:

- **Standard Preparation:** Prepare a 1 mg/mL stock solution of **2-Chloro-4-morpholinobenzaldehyde** in acetonitrile. Dilute to create working standards (e.g., 1, 10, 100 µg/mL).
- **HPLC-UV/MS System:**
  - Column: C18, 4.6 x 150 mm, 5 µm particle size.
  - Mobile Phase A: Water + 0.1% Formic Acid.
  - Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  - Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 30% B and equilibrate.

- Flow Rate: 1.0 mL/min.
- UV Detector: 254 nm.
- MS Detector (ESI+): Scan range m/z 100-500.
- Injection: Inject 10 µL of the sample solution.
- Data Analysis:
  - Purity: Integrate the peak areas in the UV chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100.
  - Identity: Extract the mass spectrum from the main chromatographic peak. Confirm the presence of the  $[M+H]^+$  ion at m/z 226.67.

#### Workflow Diagram: HPLC-MS Analysis



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Caption: Workflow for identity and purity analysis by HPLC-UV/MS.

## Safety and Handling

Based on available Safety Data Sheets (SDS), there is some variation in the reported hazards. One source indicates "No known hazard"[8], while another provides GHS pictograms and precautionary statements, including "Wash hands thoroughly after handling"[5].

Expert Recommendation: In the absence of comprehensive toxicological data, and given the presence of a reactive aldehyde group, the compound should be handled with standard laboratory precautions.

- Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.
- Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
- Storage: Store in a tightly sealed container in a cool, dry place. A recommended storage temperature is 2-8°C[7].
- Incompatibilities: Avoid strong oxidizing agents, which can react exothermically with the aldehyde group[8].

## Conclusion

**2-Chloro-4-morpholinobenzaldehyde** (CAS 886501-36-6) is a well-defined chemical intermediate with a known structure and molecular weight. Its primary characterized physicochemical property is a melting point of 79-81 °C, indicating it exists as a crystalline solid of potentially high purity at room temperature. Significant data gaps exist for key properties such as solubility and logP, which are crucial for process optimization and predicting the behavior of its derivatives.

The analytical workflows detailed in this guide for DSC and HPLC-MS represent robust, authoritative methods for closing these data gaps and ensuring the quality and identity of the material. For any scientist or researcher utilizing this valuable building block, rigorous in-house characterization is not just recommended; it is essential for achieving reliable and reproducible outcomes in drug discovery and development.

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